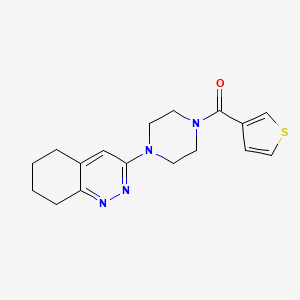

![molecular formula C15H11ClF3NO3 B2884244 Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate CAS No. 478041-38-2](/img/structure/B2884244.png)

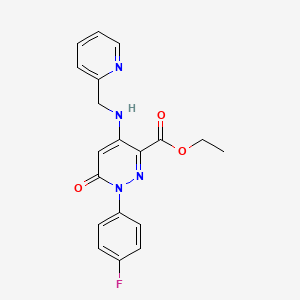

Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate

Overview

Description

Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate is a chemical compound characterized by its complex molecular structure, which includes a pyridine ring substituted with a trifluoromethyl group and a chloro group, as well as a phenyl group linked to an acetate moiety

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors, influencing their function and leading to a range of biological effects .

Mode of Action

It’s known that the trifluoromethyl group attached to a hetero aliphatic ring can improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The metabolism and urinary excretion of similar compounds have been studied in rats using 19f-nmr spectroscopy and directly coupled hplc-nmr-ms methods .

Result of Action

Compounds with similar structures have been known to exhibit a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .

Biochemical Analysis

Biochemical Properties

It is known that the compound is a methyl ester, which suggests that it may undergo hydrolysis in biological systems to yield the corresponding carboxylic acid

Cellular Effects

As a methyl ester, it may be metabolized in cells to produce the corresponding carboxylic acid

Molecular Mechanism

It is possible that the compound could interact with biomolecules through its aromatic ether, organochlorine, and organofluorine functional groups

Metabolic Pathways

The metabolic pathways involving Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate are not well characterized. It is known that the compound is a methyl ester and may undergo hydrolysis to yield the corresponding carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate typically involves multiple steps, starting with the preparation of the pyridine derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of the pyridine with a halogenated phenyl compound. The reaction conditions for this process are generally mild and tolerant of various functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using palladium catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its trifluoromethyl group is particularly valuable due to its ability to enhance the biological activity and stability of the resulting compounds.

Biology: In biological research, Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate the interactions between small molecules and biological targets.

Industry: In the industrial sector, this compound is used in the production of materials with enhanced properties, such as increased resistance to degradation and improved thermal stability.

Comparison with Similar Compounds

Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate: is similar to other trifluoromethyl-containing compounds, such as berotralstat and other fluorinated pyridines.

Uniqueness: The presence of the trifluoromethyl group in this compound enhances its stability and biological activity compared to non-fluorinated analogs. This makes it a valuable compound in various applications, including drug development and material science.

Properties

IUPAC Name |

methyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO3/c1-22-13(21)6-9-2-4-11(5-3-9)23-14-12(16)7-10(8-20-14)15(17,18)19/h2-5,7-8H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEJKHHYGVHMHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331414 | |

| Record name | methyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822100 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478041-38-2 | |

| Record name | methyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2884164.png)

![2-(2,4-Difluorophenyl)-1-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2884166.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2884168.png)

![Methyl 2-({6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2884180.png)

![8-[(3-Phenylpropyl)Amino]Caffeine](/img/structure/B2884181.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2884183.png)

![2-methoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2884184.png)